![molecular formula C16H10F3NO4 B2684622 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate CAS No. 1203202-52-1](/img/structure/B2684622.png)

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

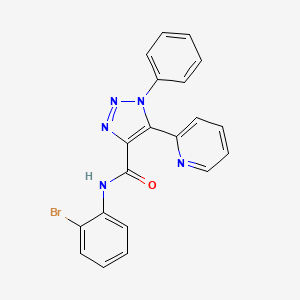

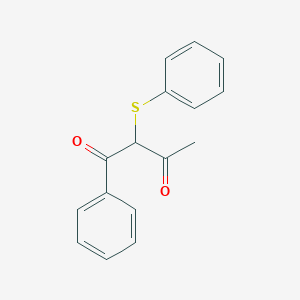

The compound “[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate” is a complex organic molecule that contains several functional groups, including a furan ring, an oxazole ring, a trifluoromethyl group, and a benzoate ester .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an oxazole ring, a trifluoromethyl group, and a benzoate ester .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analyses

- Synthesis and Tautomerism: 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, highlighting the chemical synthesis and structural aspects of furan derivatives (M. Koparır, A. Çetin, A. Cansiz, 2005).

Reactivity and Catalysis

- Furan Diels-Alder Reaction: Investigation into the unusual furan Diels-Alder reaction using difluorinated alkenoate and furan shows insights into the reactivity and catalytic processes involving furan compounds (G. A. Griffith et al., 2006).

Spectral Analyses and Structural Properties

- Click Synthesis and Spectral Analyses: Research on the synthesis and spectral properties of 1,4,5-trisubstituted 1,2,3-triazoles, providing information on the molecular structure and reactivity of furan-related compounds (M. N. Ahmed et al., 2016).

Synthesis of Derivatives and Reaction Mechanisms

Synthesis of Furan Derivatives

Research on the synthesis of furan derivatives from diphenyl(phenylethynyl)selenonium salts highlights the process of creating derivatives and understanding their reaction mechanisms (T. Kataoka et al., 1998).

Synthesis of Insensitive Energetic Materials

Studies on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan demonstrate applications in creating insensitive energetic materials, offering insights into the use of furan derivatives in specialized materials (Qiong Yu et al., 2017).

Synthesis Processes and Pharmaceutical Applications

Efficient Synthesis Process

The synthesis of 2,5-disubstituted furan derivatives showcases an efficient synthesis method, which is crucial in the pharmaceutical and chemical industries (A. Palmieri et al., 2010).

Cytotoxic Activity Evaluation

A study on the synthesis and evaluation of cytotoxic activity of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates provides insights into potential pharmaceutical applications of furan derivatives (Omar Gómez-García et al., 2017).

Biomass Conversion and Environmental Applications

Biomass-Derived Furan Synthesis

Research on the synthesis of benzoic acid from biomass-derived furan and acrylic acid offers insights into sustainable and environmentally friendly chemical processes (Eyas Mahmoud et al., 2015).

Hydrogen Bonding Influence on Epoxy Resins

A study on biobased epoxy resins derived from furan highlights the influence of hydrogen bonding on the properties of these materials, relevant to industrial and engineering applications (Xiaobin Shen et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

“[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate” is a complex organic compound that contains several functional groups including a furan ring, an oxazole ring, and a benzoate ester. Compounds containing these functional groups are known to exhibit a wide range of biological activities . .

Eigenschaften

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO4/c17-16(18,19)11-5-3-10(4-6-11)15(21)23-9-12-8-14(24-20-12)13-2-1-7-22-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHVQSWOUMAVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)

![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)

![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)

![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)